molecular formula C17H18O B101916 1-(4-Benzylphenyl)-1-butanone CAS No. 17302-69-1

1-(4-Benzylphenyl)-1-butanone

Cat. No.: B101916
CAS No.: 17302-69-1
M. Wt: 238.32 g/mol
InChI Key: CQGHAVUWNSCNMH-UHFFFAOYSA-N
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Description

1-(4-Benzylphenyl)-1-butanone (CAS: 17302-69-1) is a ketone derivative with a molecular formula of C₁₇H₁₈O and a molecular weight of 238.33 g/mol. Structurally, it consists of a butanone backbone (a four-carbon chain with a ketone group) substituted at the carbonyl carbon with a 4-benzylphenyl group (a phenyl ring attached to a benzyl group at the para position).

Properties

CAS No.

17302-69-1

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-(4-benzylphenyl)butan-1-one

InChI

InChI=1S/C17H18O/c1-2-6-17(18)16-11-9-15(10-12-16)13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3

InChI Key

CQGHAVUWNSCNMH-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2

Other CAS No.

17302-69-1

Synonyms

1-(4-Benzylphenyl)-1-butanone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 1-(4-Benzylphenyl)-1-butanone, particularly in their ketone backbones and aromatic substituents:

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
  • Molecular Formula : C₁₀H₁₃N₃O₂
  • Substituents: A 3-pyridyl group (aromatic nitrogen-containing ring) and a methylnitrosamino group (CH₃-N(NO)-) at the β-position.
  • Key Differences: NNK is a nitrosamine, a class of compounds known for carcinogenicity, whereas this compound lacks the nitroso (N=O) functional group. NNK’s pyridyl group enhances metabolic activation via α-hydroxylation, forming DNA adducts linked to lung and pancreatic tumors in rodents .
  • Biological Activity: NNK is a potent tobacco-specific carcinogen. In F344 rats, doses as low as 0.5 ppm in drinking water induced lung tumors (9/80 incidence) and pancreatic tumors (5/80 incidence), with dose-dependent trends (p < 0.005) . Metabolic studies show NNK is converted to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a proximate carcinogen that also induces pancreatic tumors (8/30 incidence) .
1-(4-Benzyloxy-phenyl)-3-methyl-2-phenyl-butan-1-one
  • Molecular Formula : C₂₄H₂₄O₂
  • Substituents: A 4-benzyloxyphenyl group (phenyl ring with a benzyloxy substituent) and additional 3-methyl and 2-phenyl groups on the butanone backbone.
  • Key Differences :
    • The benzyloxy group increases polarity compared to the benzylphenyl group in the target compound.
    • The additional methyl and phenyl substituents may sterically hinder reactivity, impacting synthetic applications or metabolic pathways.
  • Relevance : This compound is documented in synthetic chemistry literature, with three reported synthetic routes .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Source
This compound C₁₇H₁₈O 238.33 4-benzylphenyl No reported bioactivity
NNK C₁₀H₁₃N₃O₂ 207.23 3-pyridyl, methylnitrosamino Carcinogenic (lung, pancreas)
1-(4-Benzyloxy-phenyl)-3-methyl-2-phenyl-butan-1-one C₂₄H₂₄O₂ 344.45 4-benzyloxyphenyl, 3-methyl, 2-phenyl Synthetic intermediate

Mechanistic and Metabolic Insights

  • NNK: Metabolism involves α-hydroxylation at the methylnitrosamino group, generating reactive diazonium ions that alkylate DNA, forming adducts such as pyridylhydroxybutyl-DNA (pHB-DNA). These adducts correlate with tumorigenesis in rodent models . In A/J mice, NNK induced 37.6 lung tumors per animal at a total dose of 0.10 mmol, demonstrating high potency .
  • This compound: The absence of a nitroso group likely prevents the formation of reactive intermediates responsible for DNA damage. However, the benzylphenyl group’s lipophilicity may influence pharmacokinetics or environmental persistence.

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